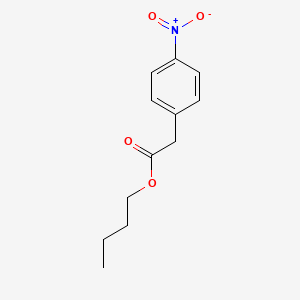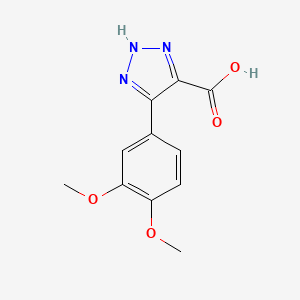
2-(6-Methyl-5-nitropyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-5-nitropyridin-2-yl)ethanol is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 5-position, and an ethanol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-5-nitropyridin-2-yl)ethanol typically involves the nitration of 6-methyl-2-pyridinol followed by reduction and subsequent alkylation. The nitration is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the pyridine ring. The resulting 6-methyl-5-nitro-2-pyridinol is then reduced to 6-methyl-5-nitropyridin-2-ylmethanol using a reducing agent such as sodium borohydride. Finally, the hydroxyl group is alkylated with ethyl bromide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration, reduction, and alkylation steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methyl-5-nitropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(6-Methyl-5-nitropyridin-2-yl)acetic acid.
Reduction: 2-(6-Methyl-5-aminopyridin-2-yl)ethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-Methyl-5-nitropyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-5-nitropyridin-2-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ethanol group can facilitate the compound’s solubility and transport within biological systems. The exact molecular pathways involved depend on the specific application and target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5-nitropyridin-2-ylmethanol: Similar structure but lacks the ethanol group.
2-(6-Methyl-5-nitropyridin-2-yl)aminoethanol: Contains an amino group instead of a hydroxyl group.
6-Methyl-5-nitropyridin-2-ylamine: Lacks the ethanol group and has an amino group instead of a hydroxyl group.
Uniqueness
2-(6-Methyl-5-nitropyridin-2-yl)ethanol is unique due to the presence of both the nitro and ethanol groups, which confer specific chemical reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(6-methyl-5-nitropyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c1-6-8(10(12)13)3-2-7(9-6)4-5-11/h2-3,11H,4-5H2,1H3 |
Clé InChI |
VSQHZDDUBHUSOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)



![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)



![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)
![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)
![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
